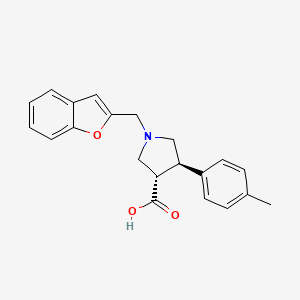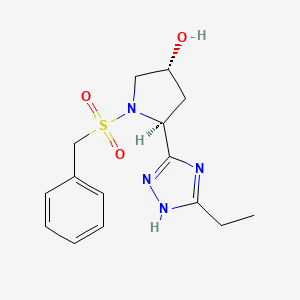![molecular formula C14H22N4O3S B7354862 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)
3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors.
Mecanismo De Acción
AZD-9291 works by irreversibly binding to the mutated 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, thereby inhibiting its activity and preventing the growth and division of cancer cells. It has a high selectivity for the mutated this compound and does not affect the normal this compound, which reduces the risk of side effects.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have significant biochemical and physiological effects on NSCLC cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in cancer progression. It also reduces the activity of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-9291 has several advantages for lab experiments, such as its high selectivity for mutated 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine, its ability to induce apoptosis, and its efficacy in treating NSCLC with this compound T790M mutation. However, it also has some limitations, such as its irreversible binding to the mutated this compound, which makes it difficult to reverse its effects, and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research and development of AZD-9291. One direction is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic effect. Another direction is to explore its potential use in other types of cancer that have 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine mutations. Additionally, further studies are needed to understand its long-term safety and potential side effects.
Métodos De Síntesis
The synthesis of AZD-9291 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of (R)-3-aminopiperidine, which is then transformed into (R)-3-aminopiperidine-2,6-dione. This intermediate is then coupled with (S)-3-azetidinesulfonyl chloride to form (S)-3-azetidinesulfonyl-(R)-3-aminopiperidine-2,6-dione. The final step involves the coupling of this intermediate with 2,6-dimethyl-3-nitropyridine to form AZD-9291.
Aplicaciones Científicas De Investigación
AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC. It has shown promising results in patients with 3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine T790M mutation, which is the most common mechanism of acquired resistance to first-generation this compound inhibitors. AZD-9291 has also been tested in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic effect.
Propiedades
IUPAC Name |
3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-16(2)14-13(5-3-7-15-14)21-12-6-10-18(11-12)22(19,20)17-8-4-9-17/h3,5,7,12H,4,6,8-11H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRAYDTQXJUPF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCN(C2)S(=O)(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=CC=N1)O[C@H]2CCN(C2)S(=O)(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-4-(3-methylimidazol-4-yl)-1-[[4-(2-methylpropyl)phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354797.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![1-benzothiophen-2-yl-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7354805.png)
![1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![(Z)-3-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-2-fluorobut-2-enamide](/img/structure/B7354841.png)
![tert-butyl 3-[1-[(3S)-3-fluoropyrrolidine-1-carbonyl]cyclobutyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B7354849.png)

![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)